![molecular formula C12H11FN2O3 B1328562 [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1306739-27-4](/img/structure/B1328562.png)
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
“[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound that is part of a collection of rare and unique chemicals . It has a linear formula of C10H9FN2O and a molecular weight of 192.194 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9FN2O . It has a molecular weight of 192.194 .Physical And Chemical Properties Analysis
The compound has a linear formula of C10H9FN2O and a molecular weight of 192.194 . No additional physical or chemical properties are provided in the available resources.Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including our compound of interest, have been reported to exhibit antimicrobial properties . The presence of the fluorophenyl group can enhance these properties, making this compound a candidate for developing new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases.
Anti-Tuberculosis Agents
The fight against tuberculosis (TB) has been a significant challenge due to the emergence of drug-resistant strains. Pyrazole compounds have shown promise as anti-TB agents . Investigating the activity of this compound against Mycobacterium tuberculosis could provide insights into its potential as a novel anti-TB medication.
Anti-Inflammatory Applications
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to chronic diseases. The compound’s pyrazolyl moiety is known for its anti-inflammatory effects . Research could be directed towards understanding how this compound modulates inflammatory pathways, which may lead to new anti-inflammatory drugs.
Antioxidant Properties
Oxidative stress is implicated in various diseases, including neurodegenerative disorders. Pyrazole derivatives can act as antioxidants , scavenging free radicals. This compound could be studied for its potential to protect cells from oxidative damage, which may have implications for treating or preventing related diseases.
Anti-Tumor and Cytotoxicity
Cancer research continually seeks new compounds with anti-tumor properties . The fluorinated pyrazole structure of this compound suggests it could have cytotoxic effects on cancer cells . Studies could assess its efficacy in inhibiting tumor growth and inducing apoptosis in different cancer cell lines.
Analgesic Effects
Pain management is a crucial area of medicine. Pyrazole derivatives have been utilized for their analgesic properties . This compound could be explored for its ability to relieve pain, potentially leading to new painkillers with fewer side effects than current medications.
Anti-Breast Cancer Activity
Molecular docking studies have indicated that certain pyrazole derivatives can bind to the human estrogen alpha receptor (ERα), which is involved in breast cancer . Research could focus on this compound’s interaction with ERα and its potential as a treatment for hormone-responsive breast cancers.
Hepatic Cancer Treatment
Some pyrazoles have been patented as agents against hepatic cancer (HePG-2) . The unique structure of this compound, particularly the fluorinated aspect, could be advantageous in developing new drugs for liver cancer treatment.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to this compound, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,14H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHPVHDCGHHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid |
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